Thymol blue monophosphate
CAS No.: 60904-21-4
Cat. No.: VC1689239
Molecular Formula: C27H31O8PS
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60904-21-4 |
|---|---|
| Molecular Formula | C27H31O8PS |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | [4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C27H31O8PS/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)37(32,33)35-27)23-14-20(16(3)4)25(12-18(23)6)34-36(29,30)31/h7-16,28H,1-6H3,(H2,29,30,31) |
| Standard InChI Key | VCCIAAPOKIZVON-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O |
| Canonical SMILES | CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O |
Introduction
Chemical Identity and Basic Characteristics
Thymol blue monophosphate (CAS: 60904-21-4) is a phosphorylated derivative of thymol blue, a well-known pH indicator. It has a molecular formula of C27H31O8PS and a molecular weight of approximately 546.6 g/mol. The compound represents a modification of thymol blue (thymolsulfonephthalein), which is itself a sulfonephthalein dye that exhibits distinct color changes in response to pH variations.
The parent compound, thymol blue, transitions from red to yellow between pH 1.2 and 2.8, and from yellow to blue between pH 8.0 and 9.6 . This color-changing property is fundamental to its use as a pH indicator, and the phosphorylated derivative maintains similar chromophoric properties while gaining additional functionality through the phosphate group.
Table 1: Chemical Identity of Thymol Blue Monophosphate
| Parameter | Value |
|---|---|
| Chemical Name | Thymol blue monophosphate |
| CAS Registry Number | 60904-21-4 |
| Molecular Formula | C27H31O8PS |
| Molecular Weight | 546.6 g/mol |
| Parent Compound | Thymol blue (thymolsulfonephthalein) |
| Parent CAS Number | 76-61-9 |
Structure and Physical Properties
Thymol blue monophosphate's structure features the sulfonephthalein core of thymol blue with an additional phosphate group, which enhances its solubility and reactivity profiles compared to thymol blue. The parent compound, thymol blue, consists of a sulfonephthalein structure with two thymol (2-isopropyl-5-methylphenol) groups .
Thymol blue itself is characterized as a brownish-green or reddish-brown crystalline powder that is insoluble in water but soluble in alcohol and dilute alkali solutions . The addition of the phosphate group in thymol blue monophosphate enhances aqueous solubility, which is advantageous for its applications in biological systems and analytical chemistry.
The spectroscopic properties of thymol blue include strong absorption bands, with extinction coefficients greater than 8000 at wavelengths between 378-382 nm and greater than 12000 at wavelengths between 298-302 nm . These optical properties are likely modified in the monophosphate derivative due to the influence of the phosphate group on the electronic structure of the molecule.
Biochemical Properties and Applications
Thymol blue monophosphate has gained significant attention for its application in biochemical assays, particularly as a substrate for alkaline phosphatase . Alkaline phosphatase is an enzyme that catalyzes the removal of phosphate groups from various substrates, including thymol blue monophosphate. When the enzyme hydrolyzes the phosphate group, the resulting color change can be measured spectrophotometrically, allowing for the quantification of enzyme activity .
The compound's primary biochemical application is in clinical chemistry for the measurement of serum alkaline phosphatase activity using kinetic bichromatic analysis . This application has several advantages over other methods:
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Reduced cost per test compared to alternative substrates
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Exceptional stability of the substrate, leading to more reliable assays
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Negligible interference from abnormally high concentrations of hemoglobin, bilirubin, or chylomicrons, which can be problematic in clinical samples
The expected range for alkaline phosphatase activity in ambulatory adults, as established by assaying sera from 206 blood donors using thymol blue monophosphate as a substrate, was determined to be 12-44 U/liter at 37°C .
Analytical Performance and Comparative Studies
Comparative studies have demonstrated the reliability and efficiency of thymol blue monophosphate as a substrate for alkaline phosphatase assays. When compared with the commonly used p-nitrophenyl phosphate method, the thymol blue monophosphate method yielded a correlation coefficient (r) of 0.9949, indicating excellent agreement between the two methods .
Table 2: Comparative Performance of Thymol Blue Monophosphate vs. p-Nitrophenyl Phosphate for Alkaline Phosphatase Assays
| Parameter | Thymol Blue Monophosphate | p-Nitrophenyl Phosphate |
|---|---|---|
| Correlation Coefficient | 0.9949 (reference value) | 1.0000 (comparison method) |
| Substrate Stability | Exceptionally stable | Less stable |
| Cost per Test | Lower | Higher |
| Interference from Hemoglobin | Negligible | Present |
| Interference from Bilirubin | Negligible | Present |
| Interference from Chylomicrons | Negligible | Present |
This high correlation coefficient demonstrates that thymol blue monophosphate serves as a reliable alternative substrate for measuring alkaline phosphatase activity, with the added benefits of improved stability and reduced cost .
Relationship to Other Thymol Derivatives
Thymol blue monophosphate belongs to a family of related compounds that include thymol blue, methylthymol blue, and thymol itself. Understanding these relationships provides context for appreciating the unique properties and applications of thymol blue monophosphate.
Thymol Blue
Thymol blue (thymolsulfonephthalein) is the parent compound from which thymol blue monophosphate is derived. It is a sulfonephthalein dye used as a pH indicator that transitions from red to yellow between pH 1.2 and 2.8, and from yellow to blue between pH 8.0 and 9.6 . It is commonly included in universal indicator solutions due to its well-defined color transitions at specific pH ranges .
Methylthymol Blue
Methylthymol blue (MTB) is another related compound, chemically known as 3,3′-Bis[N,N-di(carboxymethyl)aminomethyl]thymolsulfonephthalein. MTB has nine active functional groups (four carboxylic acids, two phenols, two amines, and one sulfonyl group) and is used as a metallochromic indicator . MTB forms complexes with various metal ions, with the exact interaction depending on the pH of the solution .
Thymol
Thymol (2-isopropyl-5-methylphenol) is the fundamental phenolic compound from which thymol blue is derived. It is a natural monoterpenoid phenol that occurs in the essential oils of thyme and various other plants . Recent research has explored thymol's biological activities, including its neuroprotective effects and potential to promote neuronal differentiation and outgrowth .
Table 3: Comparison of Thymol Derivatives
| Compound | Chemical Formula | Primary Applications | Key Properties |
|---|---|---|---|
| Thymol Blue Monophosphate | C27H31O8PS | Alkaline phosphatase assays | Enhanced solubility, substrate for enzymes |
| Thymol Blue | C27H30O5S | pH indicator | Color transition at pH 1.2-2.8 and 8.0-9.6 |
| Methylthymol Blue | Variable (complex structure) | Metallochromic indicator | Forms complexes with metal ions |
| Thymol | C10H14O | Antiseptic, flavoring agent | Natural monoterpenoid phenol with biological activity |
Research Applications and Future Directions
Clinical Chemistry Applications
The primary established application of thymol blue monophosphate is in the field of clinical chemistry, particularly for measuring alkaline phosphatase activity in serum samples . The U.S. Food and Drug Administration has recognized this application, as evidenced by its inclusion in the FDA database of clinical chemistry test systems .
The advantages of thymol blue monophosphate in clinical settings include its reliability, cost-effectiveness, and resistance to interference from common blood components that can affect other assay methods . These properties make it valuable for routine clinical laboratory testing of alkaline phosphatase levels, which are important markers for liver and bone diseases.
Environmental Applications
Research has explored the adsorption of thymol blue onto activated carbons prepared from garcinia cola nut shells, which has implications for environmental remediation applications . While this research focused on the parent compound (thymol blue) rather than the monophosphate derivative, it demonstrates the potential for thymol-based compounds in environmental applications such as wastewater treatment.
The adsorption studies showed that maximum adsorption capacity was obtained at an acidic environment with pH 2, and that the process followed Avrami's non-linear kinetic expression . These findings could potentially inform future studies on the environmental fate and removal of thymol blue monophosphate from wastewater streams.
Future Research Directions
Several promising directions for future research on thymol blue monophosphate include:
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Development of more sensitive and specific assays for various phosphatase enzymes
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Exploration of its potential as a probe for enzyme localization in cellular studies
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Investigation of modified derivatives with enhanced properties for specific applications
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Application in microfluidic and point-of-care diagnostic systems
Additionally, the relationship between thymol blue monophosphate and nucleic acid metabolism could be further explored, as suggested by research on thymidylate biosynthesis and the role of phosphate groups in nucleotide metabolism .
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